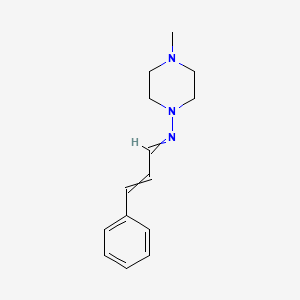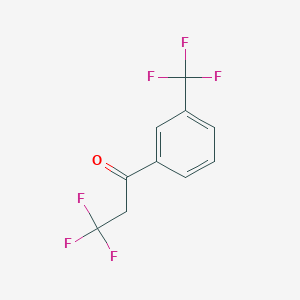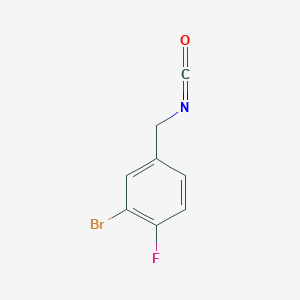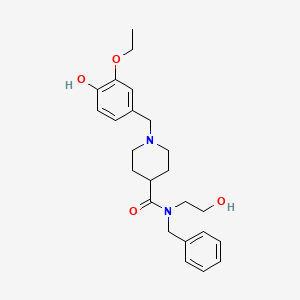
4-Methyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-IMINE is an organic compound that belongs to the class of imines This compound is characterized by the presence of a phenyl group, a piperazine ring, and a conjugated double bond system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-IMINE typically involves the condensation reaction between 4-methylpiperazine and cinnamaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of secondary or tertiary amines.
Substitution: The phenyl group and the piperazine ring can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Amines and other reduced forms of the compound.
Substitution: Functionalized derivatives with various substituents on the phenyl ring or piperazine ring.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to act as a ligand for certain receptors or enzymes.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated double bond system and the presence of the piperazine ring allow the compound to form stable complexes with these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-AMINE
- (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-ALDEHYDE
- (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-KETONE
Comparison: Compared to its similar compounds, (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-IMINE is unique due to its imine functional group, which imparts distinct chemical reactivity and biological activity. The presence of the piperazine ring further enhances its potential for forming stable complexes with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
41298-68-4 |
|---|---|
Formule moléculaire |
C14H19N3 |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
N-(4-methylpiperazin-1-yl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C14H19N3/c1-16-10-12-17(13-11-16)15-9-5-8-14-6-3-2-4-7-14/h2-9H,10-13H2,1H3 |
Clé InChI |
ONKOHLDHCUFDRA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)N=CC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-2-methoxy-N-[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B12458495.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458500.png)

![N'-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide](/img/structure/B12458507.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B12458510.png)
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458513.png)
![(2E)-3-[(3-Fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12458515.png)
![Phenyl 2-({[4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexyl]carbonyl}oxy)benzoate (non-preferred name)](/img/structure/B12458521.png)

![(2-Trifluoromethylimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12458541.png)

![2-(4-{1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12458560.png)
![3-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B12458563.png)
![3-Chloro-N-[(1S,2S)-2-(3-chloro-6-methoxy-1-benzothiophene-2-amido)cyclohexyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B12458567.png)
